L-Valine, N-acetyl-, 2,5-dioxo-1-pyrrolidinyl ester
Overview
Description
Scientific Research Applications
Polymer Synthesis and Molecular Interactions
L-Valine derivatives, including 2,5-dioxo-1-pyrrolidinyl esters, play a role in polymer synthesis. For instance, a study by Cheuk et al. (2003) discusses the polymerization of 4-Ethynylbenzoyl-l-valine methyl ester to create high molecular weight polymers with chiral valine pendants. These polymers exhibit unique properties like chain helicity sensitive to environmental conditions, indicating their potential in developing proteomimetic polyenes (Cheuk et al., 2003).
Biochemical Synthesis
In the realm of biochemical synthesis, L-valine derivatives are used to create complex biochemical structures. For instance, Shields et al. (1984) synthesized a new tripeptide by coupling N-(tert-butoxycarbonyl)-S-carboxymethyl-L-cysteine benzyl ester with S-trityl-L-cysteinyl-D-valine benzyl ester. This synthesis highlights the use of L-valine derivatives in creating specific peptide structures (Shields et al., 1984).
Microbial Production and Engineering
L-Valine is an essential amino acid with significant applications in food and feed industries. Hao et al. (2020) demonstrated the high-yield production of L-valine in Escherichia coli through chromosomal engineering. This research indicates the application of L-valine derivatives in enhancing the efficiency of microbial production processes (Hao et al., 2020).
Chemical Reactivity Studies
L-Valine derivatives are also studied for their chemical reactivity. Ellis et al. (1985) explored the reactivities of protected amino acids, including L-valine methyl ester, with enantiomeric methyloxiranes. This study contributes to understanding the reaction dynamics and stereochemistry of amino acid derivatives (Ellis et al., 1985).
Plasma Treatment Effects
In a study by Li et al. (2014), nonthermal plasma treatment was applied to L-valine solutions, resulting in the decomposition of L-valine into various compounds. This research provides insights into the effects of plasma treatment on amino acids (Li et al., 2014).
Mechanism of Action
Target of Action
It’s known that this compound is an organic compound and a type of ester , which suggests that it may interact with various biological molecules depending on its specific structure and functional groups.
Action Environment
The action, efficacy, and stability of L-Valine, N-acetyl-, 2,5-dioxo-1-pyrrolidinyl ester can be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific physiological or pathological state of the biological system .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-acetamido-3-methylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-6(2)10(12-7(3)14)11(17)18-13-8(15)4-5-9(13)16/h6,10H,4-5H2,1-3H3,(H,12,14)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTOHOQYWNJKIA-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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